molecular formula C25H22Cl2N2O3S B298469 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298469
M. Wt: 501.4 g/mol
InChI Key: CUDLSZJJLINZPZ-FSDAICMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound used in scientific research. It is a thiazolidinone derivative that has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various animal models. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for the research of 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action to optimize its use in cancer treatment and inflammation reduction. Another direction is to study its potential as a drug delivery system for targeted cancer therapy. Additionally, further studies can be done to investigate its potential in other biological applications, such as antimicrobial and antiviral activities.

Synthesis Methods

The synthesis of 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 2,5-dichloroaniline and furfural in the presence of an acid catalyst to form 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with isobutylamine and 4-methoxybenzaldehyde in the presence of thiosemicarbazide to yield the final product.

Scientific Research Applications

5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.

properties

Product Name

5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C25H22Cl2N2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22Cl2N2O3S/c1-15(2)14-29-24(30)23(33-25(29)28-17-5-7-18(31-3)8-6-17)13-19-9-11-22(32-19)20-12-16(26)4-10-21(20)27/h4-13,15H,14H2,1-3H3/b23-13-,28-25?

InChI Key

CUDLSZJJLINZPZ-FSDAICMFSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/SC1=NC4=CC=C(C=C4)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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